8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 359902-00-4
Cat. No.: VC7758690
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359902-00-4 |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.42 |
| IUPAC Name | 8-(furan-2-ylmethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C20H21N5O3/c1-13-6-8-14(9-7-13)12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)21-11-15-5-4-10-28-15/h4-10H,11-12H2,1-3H3,(H,21,22) |
| Standard InChI Key | JLIYRAVCHMXEQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C |
Introduction
8-[(2-Furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound featuring a purine base structure. It is characterized by the presence of a furylmethyl amino group and a methylbenzyl substituent. This compound is also known by the synonym TOSLAB 870917, indicating its relevance in research contexts, particularly in the field of organic synthesis and pharmaceutical development.
Synthesis and Applications
The synthesis of 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis techniques. These methods often include reactions such as nucleophilic substitution and condensation reactions to form the purine core and attach the necessary substituents.
This compound is of interest in pharmaceutical research due to its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, suggesting applications in fields like neurology and oncology.
Structural Analogues
Several compounds share structural similarities with 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. These analogues can provide insights into how different substituents affect biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-[(2-Furylmethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione | C20H21N5O3 | Contains a methylbenzyl group at a different position. |
| 7-(4-Chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C19H18ClN5O3 | Features a chlorobenzyl substituent instead of methylbenzyl. |
| 7-(4-Chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C20H24ClN5O2 | Replaces the furylmethyl group with a dimethylaminoethyl group. |
Research Findings and Potential Applications
While specific biological activity data for 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is limited, compounds with similar structures have shown promise in various therapeutic areas. The presence of a purine core and specific substituents can influence interactions with biological targets, making these compounds candidates for further study in drug development.
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